5-Bromo-2-hydroxybenzyl alcohol (CAS: 2316-64-5), also known as 5-bromosalicyl alcohol, is a halogenated derivative of 2-hydroxybenzyl alcohol (salicyl alcohol).[1][2] It serves as a bifunctional building block, featuring both a reactive hydroxymethyl group and a phenolic hydroxyl group, with a bromine atom at the 5-position of the benzene ring.[3] This specific substitution pattern makes it a valuable precursor in organic synthesis, particularly for preparing more complex molecules where the bromine atom can be used for subsequent coupling reactions or to impart specific properties to the final product.[3] It is typically supplied as a white to off-white crystalline solid with a melting point of 110-112 °C.[1][4]
Substituting 5-bromo-2-hydroxybenzyl alcohol with unsubstituted benzyl alcohol or even 2-hydroxybenzyl alcohol (salicyl alcohol) is often unfeasible in multi-step syntheses. The bromine atom at the 5-position is not merely a passive substituent; it is a key functional handle for subsequent transformations like cross-coupling reactions, which are impossible with unsubstituted analogs.[3] Furthermore, this specific halogenation site directs the regioselectivity of further electrophilic aromatic substitutions, a critical factor for achieving the desired isomer in complex molecule synthesis. Attempting to introduce the bromine atom at a later stage often requires harsher conditions and can lead to a mixture of isomers, complicating purification and reducing overall process yield. Therefore, using the pre-brominated starting material is a more efficient and cost-effective strategy for accessing specific downstream targets.
5-Bromo-2-hydroxybenzyl alcohol serves as a direct and efficient precursor for synthesizing halogenated Schiff bases, which are important ligands for creating metal complexes with potential antibacterial activities.[5] It is readily converted to the corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde, which then undergoes condensation with amines. For example, reaction with aniline in refluxing ethanol for 3 hours yields the desired Schiff base ligand.[5] This contrasts with starting from unsubstituted salicylaldehyde, which would require a separate, potentially low-yield bromination step to achieve the same halogenated ligand framework.
| Evidence Dimension | Precursor Efficiency |
| Target Compound Data | Directly provides the 5-bromo-salicylaldehyde moiety required for synthesizing targeted Schiff bases and their subsequent metal complexes. |
| Comparator Or Baseline | Unsubstituted 2-hydroxybenzyl alcohol or salicylaldehyde, which would necessitate an additional, regioselectivity-dependent bromination step. |
| Quantified Difference | Eliminates a synthetic step (aromatic bromination), improving process efficiency and avoiding potential isomeric byproduct formation. |
| Conditions | Synthesis of Schiff base ligands for transition metal complexes via condensation reaction in ethanol.[5] |
For researchers in medicinal and coordination chemistry, procuring the pre-brominated alcohol simplifies the synthesis of target molecules, saving time and improving the overall yield and purity of the final compounds.
The solubility profile of 5-bromo-2-hydroxybenzyl alcohol offers distinct advantages over its non-halogenated parent compound, 2-hydroxybenzyl alcohol (salicyl alcohol). While both are freely soluble in alcohols like ethanol, the bromo-derivative shows defined, moderate solubility in less polar organic solvents such as chloroform and benzene, and notable solubility in olive oil (4.8% lit.).[1][6] In contrast, the unsubstituted salicyl alcohol has significantly higher water solubility (1g in 15ml, or ~6.7%) compared to the bromo-derivative (0.7% at 25 °C).[1] This lower water solubility and improved compatibility with organic media can be critical for reaction systems where water is detrimental, or for formulations requiring a non-aqueous base.
| Evidence Dimension | Solubility |
| Target Compound Data | Water: 0.7% at 25 °C; Olive Oil: 4.8%; Chloroform: moderately soluble; Benzene: moderately soluble.[1][6] |
| Comparator Or Baseline | 2-Hydroxybenzyl alcohol (Salicyl alcohol): Water solubility is significantly higher (approx. 6.7%). |
| Quantified Difference | Over 9-fold lower solubility in water compared to the unsubstituted analog, coupled with demonstrated solubility in oils and chlorinated solvents. |
| Conditions | Standard laboratory conditions (25 °C). |
This specific solubility profile allows for better process control in non-aqueous reaction media and facilitates formulation in lipid-based or organic solvent-based systems, which is a key differentiator for process development and certain delivery applications.
This compound is the right choice for synthesizing complex heterocyclic structures, such as imidazobenzoxazines. The bromo and hydroxyl groups provide two distinct points for cyclization and further functionalization, making it a strategic starting material for building these molecular frameworks.[1]
It serves as a key building block in the synthesis of specialized organophosphorus compounds, such as 6-bromo-2-octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide. The defined positions of the hydroxyl and hydroxymethyl groups facilitate the formation of the dioxaphosphorin ring system.[1]
The compound is utilized in the synthesis of complex indole derivatives like 4-bromo-2-(5-iodo-1H-indol-3-ylmethyl)-phenol. Its structure provides the brominated phenolic moiety, which is a crucial component of the final target molecule.[1]
As a precursor to 5-bromo-salicylaldehyde, this alcohol is ideal for developing Schiff base ligands. These ligands are then used to chelate various transition metals to create complexes screened for antibacterial or other biological activities, where the bromine atom can modulate the electronic properties and efficacy of the final complex.[5]
Irritant